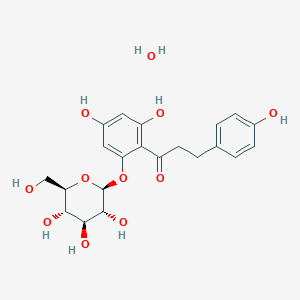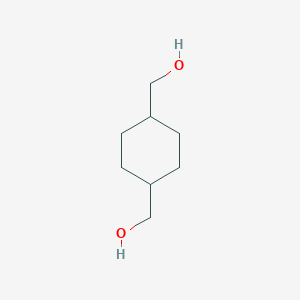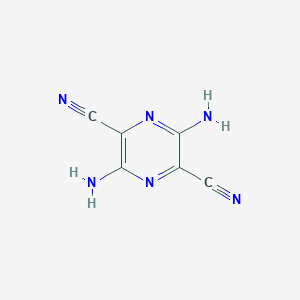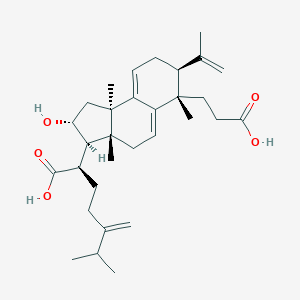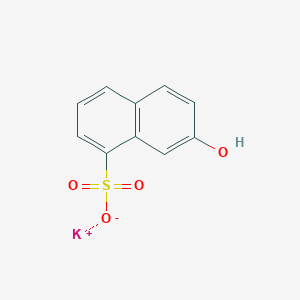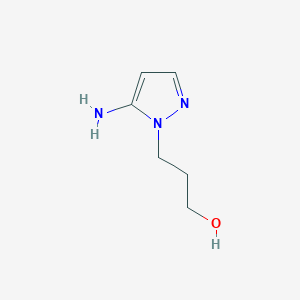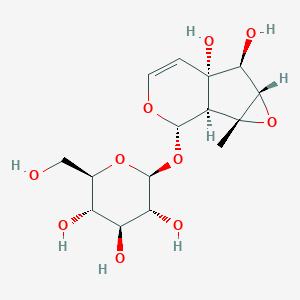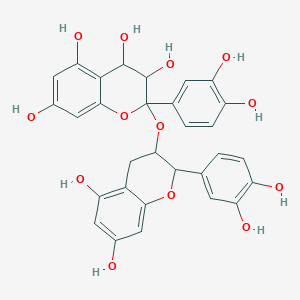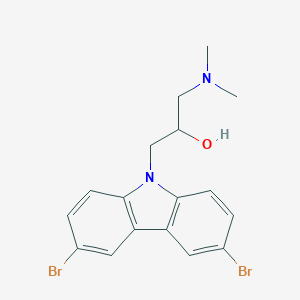
Wiskostatin
Overview
Description
Wiskostatin is a chemical compound known for its role as a selective inhibitor of neuronal Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a member of the Wiskott-Aldrich Syndrome Protein family that regulates actin polymerization, a crucial process in cell movement and shape maintenance . This compound has been widely used in scientific research to study the functions of N-WASP and its involvement in various cellular processes.
Mechanism of Action
Target of Action
Wiskostatin is a potent and selective inhibitor of the Neuronal Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a member of the Wiskott-Aldrich Syndrome Protein (WASP) family, which plays a crucial role in regulating actin polymerization .
Mode of Action
This compound functions by interacting with a cleft in the regulatory GTPase-binding domain (GBD) of WASP . This interaction induces the folding of the isolated, unstructured GBD into its autoinhibited conformation . Thus, this compound stabilizes N-WASP in its autoinhibited state , inhibiting N-WASP-mediated actin polymerization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the actin polymerization pathway . N-WASP and WAVE stimulate actin-related protein (Arp)2/3-mediated actin polymerization, leading to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens . By inhibiting N-WASP, this compound disrupts these processes .
Pharmacokinetics
It is known that this compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
This compound’s inhibition of N-WASP leads to significant impairment of cell growth . It also affects other cellular behaviors, such as cell motility, adhesion, migration, and invasion . Furthermore, this compound treatment causes a rapid, profound, and irreversible decrease in cellular ATP levels , which is consistent with its global effects on cell function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can significantly affect its efficacy . Higher concentrations of this compound can lead to a more pronounced inhibition of N-WASP-dependent processes .
Biochemical Analysis
Biochemical Properties
Wiskostatin interacts with the Wiskott-Aldrich syndrome protein (WASP), a key component of signaling pathways that regulate the actin cytoskeleton . This compound selectively inhibits N-WASP-mediated actin polymerization in vitro . It has been observed that this compound treatment can cause a rapid, profound, and irreversible decrease in cellular ATP levels .
Cellular Effects
This compound has been shown to significantly impair lung cancer cell growth . It also affects other cell behaviors, such as invasion in SK-MES-1 cells and motility, adhesion, and migration in A-549 cells . This compound treatment has been associated with a reduced localization of Arp2/3 complex within the contractile ring .
Molecular Mechanism
This compound works by selectively inhibiting N-WASP-mediated actin polymerization . This inhibition leads to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens .
Temporal Effects in Laboratory Settings
This compound has been observed to cause a rapid and dose-dependent inhibition of N-WASP-dependent membrane trafficking steps . It also inhibits numerous other cellular functions that are not believed to be N-WASP dependent .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it has been noted that this compound treatment can cause a profound inhibition of certain cellular functions .
Metabolic Pathways
It is known that this compound interacts with the Wiskott-Aldrich syndrome protein (WASP), which plays a key role in actin polymerization .
Transport and Distribution
It has been observed that this compound can cause a decrease in cellular ATP levels, which may impact its distribution within the cell .
Subcellular Localization
Given its role in inhibiting N-WASP-mediated actin polymerization, it is likely that it localizes to areas of the cell where actin polymerization occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Wiskostatin can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,6-dibromocarbazole with a dimethylamino-propan-2-ol derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Wiskostatin primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can involve the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents used. For example, the reaction with an amine can result in the formation of an amine-substituted derivative of this compound .
Scientific Research Applications
Wiskostatin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
®-Wiskostatin: This is the enantiomer of Wiskostatin and shares similar inhibitory properties.
Polybrominated Biphenyls: This compound belongs to this class of compounds, which are characterized by the presence of bromine atoms on a biphenyl moiety.
Uniqueness
This compound is unique in its selective inhibition of N-WASP, making it a valuable tool for studying the specific functions of this protein in various cellular processes. Its ability to stabilize the autoinhibited conformation of N-WASP distinguishes it from other inhibitors that may have broader or less specific effects .
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJEDZHBUPBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893518 | |
| Record name | Wiskostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253449-04-6 | |
| Record name | 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wiskostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253449046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wiskostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Wiskostatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





